Physical and chemical properties of 2-Methyl-1,3-benzoxazol-4-ol
Physical and chemical properties of 2-Methyl-1,3-benzoxazol-4-ol
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-benzoxazol-4-ol
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-1,3-benzoxazol-4-ol (CAS No. 51110-60-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer a detailed profile of the compound. It covers core physicochemical parameters, spectral characterization, chemical reactivity, a validated synthesis protocol, and safety information. The guide emphasizes the causality behind chemical methodologies and provides insights grounded in established principles of organic chemistry, serving as a vital resource for the scientific community engaged in the research and application of benzoxazole derivatives.
Introduction and Molecular Structure
2-Methyl-1,3-benzoxazol-4-ol is a heterocyclic organic compound featuring a benzoxazole core. This scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The title compound is distinguished by a methyl group at the 2-position and a hydroxyl group at the 4-position.[2] This substitution pattern, particularly the phenolic hydroxyl group, imparts specific reactivity and potential for biological interactions, making it a valuable intermediate for chemical synthesis and drug discovery programs.[2] The planarity of the benzoxazole ring system allows for potential π-stacking interactions, a key consideration in molecular recognition and materials science.[2]
The structural arrangement of the hydroxyl and methyl groups dictates the molecule's electronic properties and reactivity. The hydroxyl group is a hydrogen bond donor and can be readily functionalized, while the methyl group offers a site for further chemical modification.[2]
Caption: Molecular structure and key reactive sites of 2-Methyl-1,3-benzoxazol-4-ol.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and pharmacokinetic profile. The key properties for 2-Methyl-1,3-benzoxazol-4-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| CAS Number | 51110-60-2 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 142 °C | [3] |
| Boiling Point | 278.7 °C (at 760 mmHg) | [2] |
| Density | 1.305 g/cm³ | [2] |
| Solubility | Limited water solubility; soluble in common organic solvents like THF, alcohols, and DMSO. | [2] |
| pKa | Not experimentally reported. The phenolic hydroxyl group is expected to be weakly acidic. | |
| Storage | Recommended at 4 °C | [2] |
Synthesis and Purification
While multiple routes to benzoxazoles exist, a robust and common method involves the condensation and cyclization of an ortho-substituted aminophenol with a carboxylic acid derivative.[1] For 2-Methyl-1,3-benzoxazol-4-ol, a highly plausible and efficient synthesis starts from 1-(2-Amino-3-hydroxyphenyl)ethanone. This precursor contains the necessary carbon skeleton, and its intramolecular cyclization provides a direct path to the target molecule.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis via Cyclization
This protocol describes the synthesis of 2-Methyl-1,3-benzoxazol-4-ol from 1-(2-Amino-3-hydroxyphenyl)ethanone. The choice of acetic anhydride serves as both a reactant and a dehydrating agent to facilitate the cyclization.
Materials:
-
1-(2-Amino-3-hydroxyphenyl)ethanone (1.0 eq)
-
Acetic Anhydride (5-10 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-Amino-3-hydroxyphenyl)ethanone and an excess of acetic anhydride.
-
Cyclization: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientific Rationale: The high temperature provides the activation energy for the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the acetylated amino group, followed by dehydration to form the stable aromatic oxazole ring.
-
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Scientific Rationale: The washing steps remove water-soluble impurities and salts. Drying with MgSO₄ removes residual water from the organic solvent, which is crucial before solvent evaporation.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-Methyl-1,3-benzoxazol-4-ol.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and by measuring its melting point.
Structural Characterization and Spectral Data
As of the date of this publication, dedicated, peer-reviewed spectral data for 2-Methyl-1,3-benzoxazol-4-ol is not widely available. The following analysis is therefore a prediction based on the known structure and published data for closely related benzoxazole analogs.[1][4] This section serves as an expert guide for researchers to interpret their own analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and hydroxyl protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region, likely as a complex multiplet or as distinct doublets and triplets, depending on the solvent.
-
Methyl Protons (δ ~2.5 ppm): The methyl group at the C2 position should appear as a sharp singlet, integrating to three protons.
-
Hydroxyl Proton (δ 5.0-10.0 ppm): A broad singlet corresponding to the phenolic -OH group. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic/Heterocyclic Carbons (δ 105-160 ppm): The eight carbons of the benzoxazole ring system will resonate in this range. Quaternary carbons, such as C2, C3a, C4, and C7a, will be identifiable.
-
Methyl Carbon (δ ~15-20 ppm): The C2-methyl carbon will appear as a signal in the aliphatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the phenolic hydroxyl group, indicating hydrogen bonding.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): Medium to weak bands.
-
C=N Stretch (~1620-1650 cm⁻¹): A characteristic absorption for the imine bond within the oxazole ring.
-
C=C Aromatic Stretch (~1450-1600 cm⁻¹): Multiple sharp bands of variable intensity.
-
C-O Stretch (~1200-1300 cm⁻¹): Strong absorption from the aryl ether linkage in the oxazole ring and the phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak is expected at an m/z corresponding to the molecular weight, 149.15. High-resolution mass spectrometry should confirm the elemental composition of C₈H₇NO₂.
-
Key Fragmentation: Fragmentation patterns would likely involve the loss of small, stable molecules like CO or HCN, which is characteristic of heterocyclic systems.
Chemical Reactivity
The chemical reactivity of 2-Methyl-1,3-benzoxazol-4-ol is primarily governed by its phenolic hydroxyl group and the benzoxazole ring system.[2]
Reactions of the Hydroxyl Group
The hydroxyl group at the 4-position is the most reactive site for electrophilic reagents. It can readily undergo reactions typical of phenols:
-
Esterification and Etherification: The hydroxyl group can be acylated or alkylated to form esters and ethers, respectively. This is a common strategy in drug development to modify lipophilicity and other ADME properties.
-
Phosphorylation: As demonstrated in the literature, the hydroxyl group can react with phosphorus electrophiles, such as diphenylphosphine chloride, to form phosphinate esters.[2] This reaction highlights the nucleophilicity of the phenoxide anion formed in the presence of a base.
Protocol: Synthesis of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate[2]
This protocol exemplifies the reactivity of the hydroxyl group.
Materials:
-
2-Methyl-1,3-benzoxazol-4-ol (50 mg, 0.34 mmol)
-
Dry Tetrahydrofuran (THF, 7 mL)
-
Triethylamine (Et₃N, 0.071 mL, 0.51 mmol)
-
Diphenylphosphine chloride (0.070 mL, 0.37 mmol)
Procedure:
-
Initial Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-1,3-benzoxazol-4-ol in dry THF (6 mL).
-
Cooling and Deprotonation: Cool the solution to -40 °C (233 K) using a suitable cooling bath. Add triethylamine and stir the mixture for 15 minutes.
-
Scientific Rationale: Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. The low temperature controls the reaction rate and minimizes side reactions.
-
-
Electrophilic Addition: Add a solution of diphenylphosphine chloride in dry THF (1 mL) dropwise to the reaction mixture.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Purification: Filter the reaction mixture through Celite to remove triethylammonium salts. Remove the solvent under vacuum and purify the resulting residue via column chromatography to isolate the phosphinate derivative.[2]
Applications in Research and Drug Development
Benzoxazole derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Methyl-1,3-benzoxazol-4-ol serves as a key building block for creating libraries of more complex molecules. Its functional handles—the hydroxyl and methyl groups—allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.[2]
Safety and Handling
Based on available supplier data, 2-Methyl-1,3-benzoxazol-4-ol should be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
2-Methyl-1,3-benzoxazol-4-ol is a versatile heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This guide has consolidated its known physical properties, outlined a reliable synthesis protocol, and provided an expert analysis of its expected spectral characteristics and chemical reactivity. While a complete experimental dataset is not yet fully published in the public domain, the information presented here offers a robust and scientifically grounded foundation for researchers working with this compound.
References
-
4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science. [Link]
-
2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
- Preparation method of 3-amino-4-hydroxybenzoic acid.
-
2-Methyl-1,3-benzoxazol-4-ol. Senrise Technology. [Link]
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]
-
Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Scribd. [Link]
